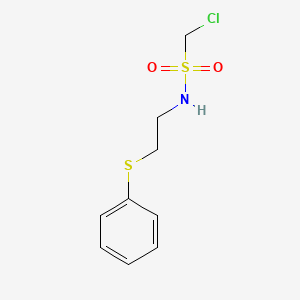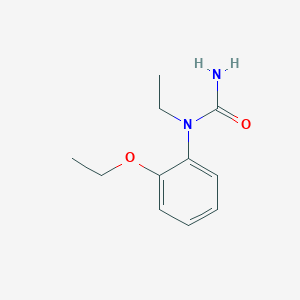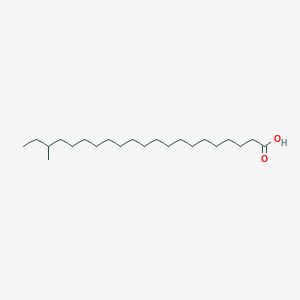
19-Methylheneicosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Methylheneicosanoic acid is a long-chain fatty acid with the molecular formula C22H44O2. It is a branched fatty acid, specifically a methyl-branched derivative of heneicosanoic acid. This compound is known for its hydrophobic nature and is practically insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Methylheneicosanoic acid typically involves the methylation of heneicosanoic acid. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to introduce the methyl group at the desired position. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 19-Methylheneicosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
19-Methylheneicosanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched fatty acids and their derivatives.
Biology: It serves as a model compound for studying the metabolism and function of branched fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of lipid metabolism.
Mecanismo De Acción
The mechanism of action of 19-Methylheneicosanoic acid involves its interaction with lipid metabolic pathways. It is believed to modulate the activity of enzymes involved in fatty acid synthesis and degradation. The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase. By influencing these pathways, this compound can alter lipid profiles and potentially impact cellular functions .
Comparación Con Compuestos Similares
- 20-Methylheneicosanoic acid
- 19-Methyleicosanoic acid
- 20-Methyldocosanoic acid
Comparison: Compared to these similar compounds, 19-Methylheneicosanoic acid is unique due to its specific branching at the 19th carbon position. This structural difference can influence its physical properties, reactivity, and biological activity. For instance, the position of the methyl group can affect the compound’s melting point, solubility, and interaction with biological membranes .
Propiedades
Número CAS |
36332-94-2 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
19-methylhenicosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24) |
Clave InChI |
CDGJKEUOLAMVSS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


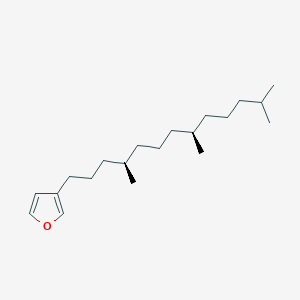
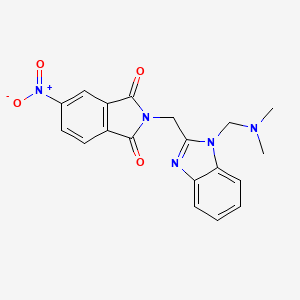
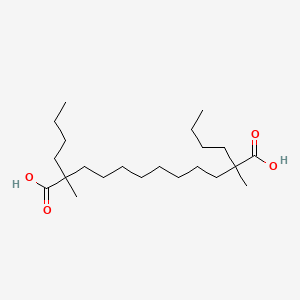
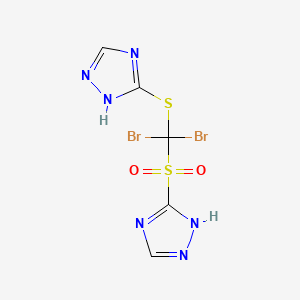
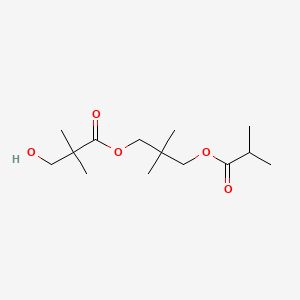
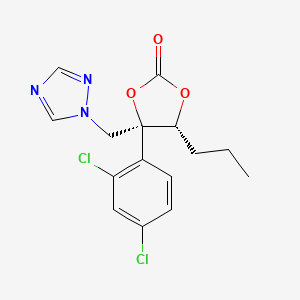
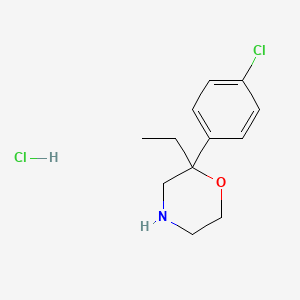
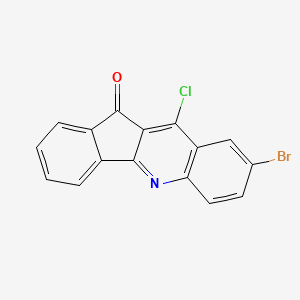
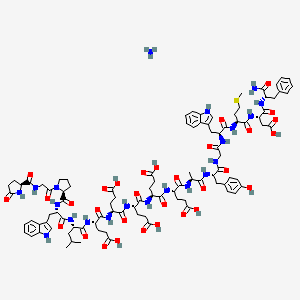

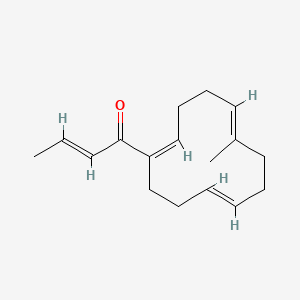
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
